1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl-

Physicochemical profiling Linker structure-activity relationship Drug-likeness prediction

1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- (CAS 50836-28-7) is a synthetic small molecule (MW 306.4 g/mol, C₁₇H₂₆N₂O₃) belonging to the 2,2-disubstituted-1,3-benzodioxole class. Structurally, it comprises a 1,3-benzodioxole core bearing a 2-methyl substituent, linked via a propionamide spacer to an N,N-diethylaminoethyl basic side chain—a pharmacophoric arrangement shared with aminoamide local anesthetics and antiarrhythmics.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 50836-28-7
Cat. No. B15370827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl-
CAS50836-28-7
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)CCC1(OC2=CC=CC=C2O1)C
InChIInChI=1S/C17H26N2O3/c1-4-19(5-2)13-12-18-16(20)10-11-17(3)21-14-8-6-7-9-15(14)22-17/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)
InChIKeyUXWHRMXLWAPSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- (CAS 50836-28-7): Chemical Identity and Pharmacological Context for Research Procurement


1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- (CAS 50836-28-7) is a synthetic small molecule (MW 306.4 g/mol, C₁₇H₂₆N₂O₃) belonging to the 2,2-disubstituted-1,3-benzodioxole class . Structurally, it comprises a 1,3-benzodioxole core bearing a 2-methyl substituent, linked via a propionamide spacer to an N,N-diethylaminoethyl basic side chain—a pharmacophoric arrangement shared with aminoamide local anesthetics and antiarrhythmics [1]. This compound class was originally investigated for antiarrhythmic and local anesthetic applications, with certain structural variants demonstrating specific antiarrhythmic activity dissociated from local anesthetic and β-adrenergic blocking effects [2]. The compound is currently listed by multiple research chemical suppliers at a typical purity of 95% .

Why 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- Cannot Be Interchanged with Generic Lidocaine or Procainamide Analogs


Within the aminoamide antiarrhythmic and local anesthetic pharmacophore space, minor structural variations produce pronounced differences in efficacy, selectivity, and toxicity profiles. The 2,2-disubstituted-1,3-benzodioxole scaffold imparts a unique conformational constraint and electronic distribution compared to the planar phenyl ring of lidocaine or the benzamide of procainamide [1]. Critically, the benzodioxole series has been shown to achieve specific antiarrhythmic activity that is not accompanied by local anesthetic or β-adrenergic blocking properties—a selectivity profile not achievable with generic lidocaine or procainamide [2]. Even within the benzodioxole class, linker length (propionamide vs. acetamide), substitution on the aromatic ring (e.g., 5-chloro), and the nature of the basic side chain (ether vs. amine vs. amide linkage) fundamentally alter the antiarrhythmic index, toxicity margin, and CNS penetration potential [3]. Substituting this compound with a close analog without verifying these parameters risks compromising the intended pharmacological profile.

Quantitative Differentiation Evidence for 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- (CAS 50836-28-7) Against Closest Analogs


Propionamide vs. Acetamide Linker: Impact on Lipophilicity and Predicted Membrane Permeability Compared to CAS 50836-22-1

The target compound differs from its closest structural analog, N-(2-diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide (CAS 50836-22-1, C₁₆H₂₄N₂O₃, MW 292.37), solely in the amide linker chain length—propionamide (n=2) versus acetamide (n=1) . This single methylene difference increases the calculated XLogP3 from approximately 2.0 (acetamide analog) to 2.4 (propionamide), representing a 0.4 log unit increase in predicted lipophilicity . The topological polar surface area (tPSA) is conserved at 54.29 Ų for both compounds, indicating that increased lipophilicity is achieved without sacrificing hydrogen-bonding capacity . In aminoamide local anesthetic SAR, each additional methylene in the linker chain has been shown to modulate both potency and duration of action by altering the rate of metabolic hydrolysis and receptor off-rate [1].

Physicochemical profiling Linker structure-activity relationship Drug-likeness prediction

Benzodioxole Class Antiarrhythmic Selectivity: Separation from Local Anesthetic Activity Versus Lidocaine

In the foundational pharmacological characterization of the 1,3-benzodioxole class by Fregnan et al. (1977), seven benzodioxole derivatives—including amides within the same series as the target compound—were evaluated across multiple experimental arrhythmia models [1]. The class exhibited a critical differentiating property: specific antiarrhythmic activity that was not associated with local anesthetic or β-adrenergic blocking activity [2]. This stands in direct contrast to lidocaine, which functions simultaneously as both a local anesthetic and a Class Ib antiarrhythmic agent by virtue of its sodium channel blockade at both cardiac and neuronal sites [3]. The benzodioxole amides evaluated in the Part I study (Salimbeni et al., 1976), which includes the structural class of the target compound, displayed stronger antiarrhythmic properties with a larger safety margin than procaine or procainamide in comparative mouse studies [2].

Antiarrhythmic selectivity Local anesthetic dissociation Cardiac sodium channel

Structural Differentiation from Soquinolol: Benzodioxole-Propionamide vs. Benzodioxole-Ether Beta-Blocker (Isomeric Comparison, C₁₇H₂₆N₂O₃)

The target compound shares an identical molecular formula (C₁₇H₂₆N₂O₃, MW 306.4) with Soquinolol (CAS 61563-18-6), a known β-adrenergic receptor antagonist [1]. Despite this isomeric relationship, the two compounds are pharmacologically divergent due to fundamentally different connectivity: the target compound is a propionamide, while Soquinolol is an amino alcohol ether derivative of 1,3-benzodioxole. Soquinolol acts as a potent β-adrenergic receptor blocker with very weak local anesthetic activity, whereas the benzodioxole amide series was designed to achieve antiarrhythmic activity specifically without β-blockade [2]. The amide carbonyl in the target compound provides a hydrogen bond acceptor geometry that directs receptor interactions toward cardiac sodium channels rather than adrenergic receptors [3]. This isomeric differentiation underscores the critical importance of verifying which C₁₇H₂₆N₂O₃ isomer is being procured.

Isomer differentiation Beta-adrenergic selectivity Molecular target specificity

Calculated Physicochemical Property Profile Compared to Lidocaine: Implications for CNS Penetration and Formulation

A computed physicochemical comparison between the target compound and lidocaine reveals attributes relevant to formulation and biodistribution. The target compound has a higher molecular weight (306.4 vs. 234.34 g/mol) and higher XLogP3 (2.4 vs. 2.1) compared to lidocaine [1]. The boiling point of the target compound is calculated at 455.9°C at 760 mmHg, with a flash point of 229.5°C and a vapor pressure of 1.7 × 10⁻⁸ mmHg at 25°C, indicating very low volatility suitable for solid-state or solution-phase handling . The benzodioxole ring introduces a formal oxygen-rich heterocycle that increases the hydrogen bond acceptor count to 4 (vs. 3 for lidocaine), while maintaining a single hydrogen bond donor . This altered hydrogen-bonding profile may modulate solubility in polar solvents and protein-binding characteristics relative to lidocaine.

Physicochemical profiling CNS penetration prediction Pre-formulation screening

Recommended Research and Industrial Application Scenarios for 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl- (CAS 50836-28-7)


Cardiac Ion Channel Research Requiring Antiarrhythmic Activity Without Concomitant Local Anesthesia or β-Blockade

The benzodioxole amide class, including this compound, is suited for electrophysiology studies on cardiac sodium channels where confounding local anesthetic activity on neuronal sodium channels (present with lidocaine) or β-adrenergic modulation (present with Soquinolol) would contaminate the experimental readout [1]. The specific antiarrhythmic activity of basic benzodioxole amides, dissociated from both local anesthetic and β-blocking properties, makes this compound a candidate scaffold for developing selective Class I antiarrhythmic probes [2].

Linker Structure-Activity Relationship (SAR) Studies Comparing Propionamide vs. Acetamide Homologs in Ion Channel Pharmacology

Paired procurement of this compound (propionamide linker, MW 306.4) alongside its acetamide analog (CAS 50836-22-1, MW 292.37) enables systematic investigation of the effect of amide linker length on antiarrhythmic potency, metabolic stability, and membrane permeability within an otherwise identical pharmacophore . The 0.4 log unit increase in XLogP3 associated with the propionamide linker provides a testable hypothesis regarding the relationship between lipophilicity and duration of cardiac sodium channel block .

Benzodioxole-Propanamide Scaffold Optimization for Neuroprotective Drug Discovery via AMPA Receptor Modulation

Recent research has demonstrated that hybrid benzodioxole-propanamide (BDZ-P) compounds exhibit potent inhibition of AMPA receptor subunits, with the lead compound BDZ-P7 achieving IC₅₀ values of 3.03–3.2 μM across GluA1, GluA2, GluA1/2, and GluA2/3 subunits and partial restoration of locomotor function in a mouse Parkinson's disease model [3]. As a benzodioxole-propionamide derivative, CAS 50836-28-7 shares the core scaffold topology of the BDZ-P series and may serve as a starting material or structural reference for medicinal chemistry optimization toward neuroprotective AMPA receptor modulators.

Isomeric Quality Control and Reference Standard for C₁₇H₂₆N₂O₃ Isomer Differentiation

Given the existence of at least two pharmacologically distinct C₁₇H₂₆N₂O₃ isomers—this propionamide derivative (CAS 50836-28-7) and the β-blocker Soquinolol (CAS 61563-18-6)—this compound serves as an essential reference standard for analytical method development (HPLC, LC-MS, NMR) aimed at unambiguously distinguishing the amide isomer from the ether isomer in research-grade chemical inventories and pharmacokinetic studies [4]. The InChI Key UXWHRMXLWAPSPS-UHFFFAOYSA-N provides a unambiguous identifier for this purpose .

Quote Request

Request a Quote for 1,3-Benzodioxole-2-propionamide, N-(2-diethylaminoethyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.